![molecular formula C14H10FN3O2 B5536784 1-[(4-fluorophenoxy)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5536784.png)

1-[(4-fluorophenoxy)acetyl]-1H-1,2,3-benzotriazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

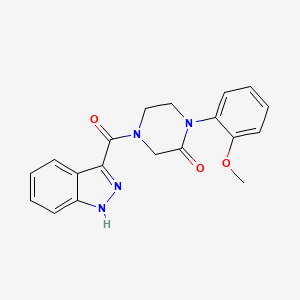

1-[(4-fluorophenoxy)acetyl]-1H-1,2,3-benzotriazole, commonly known as FPBA, is a chemical compound with a benzotriazole backbone and a fluoro-substituted phenoxy acetyl group. FPBA has gained significant attention in scientific research due to its diverse applications in various fields.

Wissenschaftliche Forschungsanwendungen

Environmental Detection and Analysis

Benzotriazoles, including derivatives like 1-[(4-fluorophenoxy)acetyl]-1H-1,2,3-benzotriazole, are primarily utilized as ultraviolet (UV) light filters and stabilizers in various consumer products such as cosmetics, skin creams, and automotive antifreeze systems. Their widespread use has led to environmental concerns, particularly regarding their presence and persistence in sediments and sewage sludge. Research by Zhang et al. (2011) highlighted the determination of benzotriazole-type corrosion inhibitors in environmental samples, emphasizing the need for monitoring these compounds due to their potential estrogenic activity and persistence in the environment (Zi-Feng Zhang et al., 2011).

Photolysis and Degradation Studies

The environmental fate of benzotriazoles, including photolytic degradation under sunlight, has been a subject of study to understand their persistence and transformation in natural waters. Weidauer et al. (2016) investigated the photolysis of benzotriazoles, revealing the formation of various photolysis products and suggesting sunlight photolysis as a significant degradation pathway in surface waters. This research provides insight into potential environmental impacts and degradation pathways of benzotriazole derivatives (Cindy Weidauer et al., 2016).

Biotransformation Insights

The biotransformation of benzotriazoles in activated sludge has been examined to elucidate their biological degradation mechanisms. Huntscha et al. (2014) identified major transformation products and pathways, contributing to our understanding of the environmental behavior and treatment of these compounds. This research is crucial for assessing the removal efficiency of benzotriazoles in wastewater treatment processes (Sebastian Huntscha et al., 2014).

Chemical Oxidation for Removal

Research on the chemical oxidation of benzotriazoles, such as the use of peracetic acid in combination with d-electron metal ions, has demonstrated effective removal strategies for these compounds from water. Kiejza et al. (2022) optimized the oxidation procedure for benzotriazole UV filters, presenting a potential approach for mitigating their environmental impact (Dariusz Kiejza et al., 2022).

Human Exposure and Metabolism

The occurrence and metabolism of benzotriazoles and benzothiazoles in human urine from several countries were studied to evaluate human exposure to these chemicals. Asimakopoulos et al. (2013) provided a comprehensive analysis of the presence and potential health implications of these compounds, underscoring the importance of understanding human exposure pathways (Alexandros G. Asimakopoulos et al., 2013).

Eigenschaften

IUPAC Name |

1-(benzotriazol-1-yl)-2-(4-fluorophenoxy)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN3O2/c15-10-5-7-11(8-6-10)20-9-14(19)18-13-4-2-1-3-12(13)16-17-18/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWPYSZMMAZBRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C(=O)COC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3'-methoxy-4-biphenylyl)carbonyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5536704.png)

![N-[(3S*,4R*)-4-propyl-1-thieno[3,2-d]pyrimidin-4-yl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5536712.png)

![2-methoxy-N-phenyl-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5536732.png)

![2-amino-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5536736.png)

![4-[(2-chlorobenzyl)oxy]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B5536744.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5536756.png)

![2-{3-[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]-3-oxopropyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5536783.png)

![2-(2,4-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5536792.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B5536797.png)

![3-isobutyl-N-[2-methoxy-1-(2-pyridinyl)ethyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5536809.png)